1-ベンゾイルピペリジン

**1-Benzoylpiperidines**

1-Benzoylpiperidines are a class of organic compounds characterized by the presence of a benzoyl group attached to a piperidine ring. These molecules exhibit diverse structural and functional properties due to their complex molecular architecture, making them valuable in various chemical applications.

Structurally, 1-benzoylpiperidines consist of a six-membered heterocyclic ring with a nitrogen atom, substituted by a benzoyl moiety, which introduces aromaticity and enhances the molecule's reactivity. This unique structure allows for potential interactions with biomolecules such as enzymes, receptors, and ion channels.

In pharmaceutical research, 1-benzoylpiperidines are of particular interest due to their ability to modulate various biological processes. They can serve as lead compounds in drug discovery, acting as agonists or antagonists depending on the specific site of interaction. Furthermore, these molecules have been explored for their potential anti-inflammatory, analgesic, and neuroprotective properties.

In addition to pharmaceutical applications, 1-benzoylpiperidines also find utility in agricultural chemistry, serving as precursors for herbicides or fungicides due to their inherent chemical stability and bioactivity. Their use in synthetic organic chemistry is also notable, where they can be employed in the synthesis of other complex molecules through various functional group transformations.

Overall, 1-benzoylpiperidines represent a versatile class of compounds with significant potential in multiple areas of chemical research and industry.

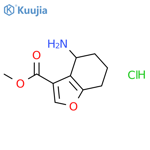

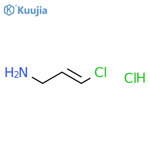

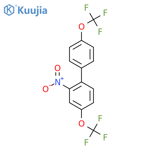

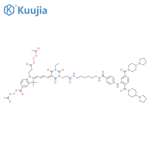

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

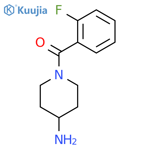

|

UNC1215 | 1415800-43-9 | C32H43N5O2 |

|

5-Methoxy-3-4-(piperidinocarbonyl)phenylbenzoic acid | 1261969-11-2 | C20H21NO4 |

|

1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride | 1158368-56-9 | C12H16ClN3O3 |

|

IKK 16 | 873225-46-8 | C28H29N5OS |

|

(3-Aminophenyl)(4-methylpiperidin-1-yl)methanone | 915908-51-9 | C13H18N2O |

|

1-(2-fluorobenzoyl)piperidin-4-amine | 886498-38-0 | C12H15FN2O |

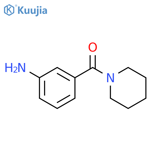

|

(3-Aminophenyl)-1-piperidinyl-methanone | 77201-13-9 | C12H16N2O |

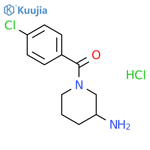

|

1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride | 1158378-96-1 | C12H16Cl2N2O |

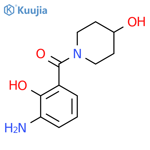

|

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone | 473731-25-8 | C12H16N2O3 |

|

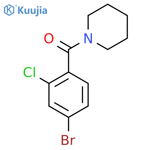

1-Bromo-3-chloro-4-(piperidinocarbonyl)benzene | 1187385-58-5 | C12H13BrClNO |

関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

推奨される供給者

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品